molecular formula C9H5ClFNO B2380445 5-chloro-7-fluoro-1H-indole-3-carbaldehyde CAS No. 1227580-10-0

5-chloro-7-fluoro-1H-indole-3-carbaldehyde

Cat. No.: B2380445
CAS No.: 1227580-10-0
M. Wt: 197.59
InChI Key: GUZPUEIRQNDYPF-UHFFFAOYSA-N
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Description

5-chloro-7-fluoro-1H-indole-3-carbaldehyde: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-7-fluoro-1H-indole-3-carbaldehyde typically involves the functionalization of the indole ring. One common method is the electrophilic substitution reaction on the indole nucleus, followed by formylation at the 3-position. The reaction conditions often involve the use of strong acids or bases to facilitate the substitution and formylation reactions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available indole derivatives. The process includes halogenation to introduce the chloro and fluoro substituents, followed by formylation. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 5-chloro-7-fluoro-1H-indole-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol.

    Substitution: The chloro and fluoro substituents can be involved in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-chloro-7-fluoro-1H-indole-3-carbaldehyde is used as a precursor in the synthesis of more complex indole derivatives. It serves as a building block in multicomponent reactions to create diverse molecular structures .

Biology and Medicine: Indole derivatives, including this compound, are studied for their potential biological activities. They have shown promise in the development of anticancer, antimicrobial, and anti-inflammatory agents .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of drug candidates. Its unique structure allows for the exploration of new therapeutic agents with improved efficacy and safety profiles .

Comparison with Similar Compounds

  • 5-fluoroindole-3-carbaldehyde
  • 5-chloroindole-3-carbaldehyde
  • 7-fluoroindole-3-carbaldehyde

Comparison: 5-chloro-7-fluoro-1H-indole-3-carbaldehyde is unique due to the presence of both chloro and fluoro substituents, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research .

Properties

IUPAC Name

5-chloro-7-fluoro-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO/c10-6-1-7-5(4-13)3-12-9(7)8(11)2-6/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZPUEIRQNDYPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=CN2)C=O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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